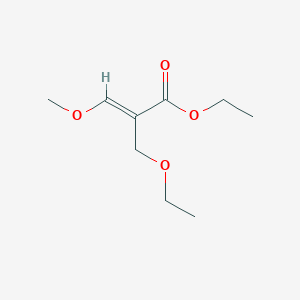
Ethyl (2E)-2-(ethoxymethyl)-3-methoxyacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate is an organic compound with a unique structure that includes an ethoxymethyl group and a methoxyacrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate typically involves the reaction of ethyl acrylate with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of (Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.
化学反応の分析
Types of Reactions
(Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze its transformation into active metabolites. These metabolites may interact with specific pathways in cells, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl acrylate: A simpler ester with similar reactivity but lacking the ethoxymethyl and methoxy groups.
Methyl methacrylate: Another ester with a methoxy group, used in the production of polymers.
Ethyl 2-methoxyacrylate: Similar structure but without the ethoxymethyl group.
Uniqueness
(Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate is unique due to the presence of both ethoxymethyl and methoxy groups, which confer distinct reactivity and properties. This makes it a valuable compound in various synthetic and research applications.
特性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
ethyl (E)-2-(ethoxymethyl)-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C9H16O4/c1-4-12-7-8(6-11-3)9(10)13-5-2/h6H,4-5,7H2,1-3H3/b8-6+ |
InChIキー |
NCEXFFIQEINAEO-SOFGYWHQSA-N |
異性体SMILES |
CCOC/C(=C\OC)/C(=O)OCC |
正規SMILES |
CCOCC(=COC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)

![5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)

![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
![2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B13824037.png)
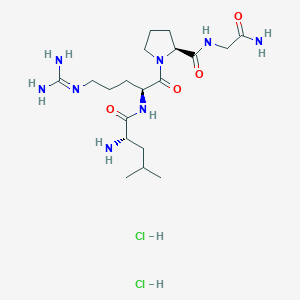
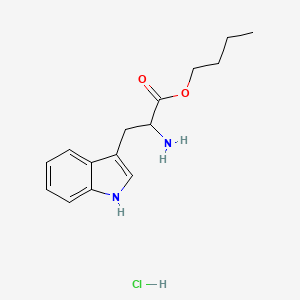
![5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B13824066.png)
![ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13824085.png)
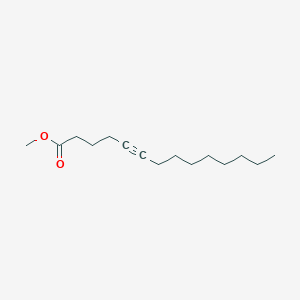
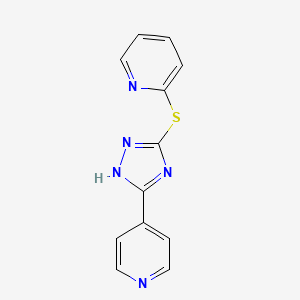
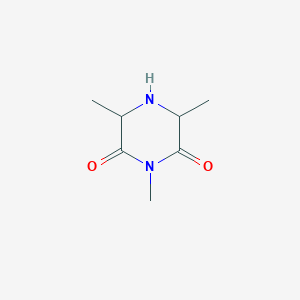
![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
